Ethyl 2-iodooxazole-4-carboxylate

Overview

Description

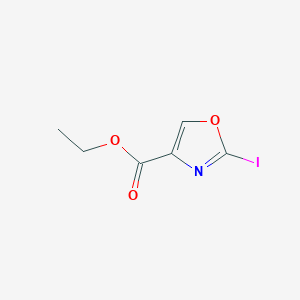

Ethyl 2-iodooxazole-4-carboxylate is a chemical compound with the molecular formula C6H6INO3 It is an iodinated derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-iodooxazole-4-carboxylate can be synthesized through several methods. One common approach involves the iodination of ethyl oxazole-4-carboxylate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 2-position of the oxazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iodooxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Negishi coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and organometallic reagents are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Ethyl 2-iodooxazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-iodooxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-iodooxazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl oxazole-4-carboxylate: Lacks the iodine atom, making it less reactive in certain types of chemical reactions.

Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and solubility.

2-Iodooxazole: Lacks the carboxylate group, making it less versatile in synthetic applications.

These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical reactions.

Biological Activity

Ethyl 2-iodooxazole-4-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is an oxazole derivative characterized by the presence of an iodine atom at the 2-position and a carboxylate group at the 4-position. Its chemical formula is , and its molecular weight is approximately 251.02 g/mol. The presence of the iodine atom is significant as it often enhances biological activity through mechanisms such as increased lipophilicity and potential halogen bond formation.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 40 µg/mL | |

| Pseudomonas aeruginosa | 60 µg/mL |

The compound exhibited a significant reduction in biofilm formation in Staphylococcus aureus, inhibiting up to 79% at a concentration of 250 µg/mL, indicating its potential as an anti-biofilm agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation in HeLa cells (cervical cancer) and L929 mouse fibroblasts.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

The compound's cytotoxic activity appears to be linked to its ability to induce apoptosis, although further mechanistic studies are required to elucidate the exact pathways involved.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Biofilm Disruption : Its ability to disrupt biofilm formation suggests interference with quorum sensing or biofilm matrix integrity.

Case Studies

A notable study investigated the synthesis and biological evaluation of this compound derivatives, revealing enhanced antimicrobial and anticancer activities compared to non-iodinated analogs. The study concluded that introducing iodine into the oxazole ring significantly improved the efficacy against both microbial and cancerous cells .

Properties

IUPAC Name |

ethyl 2-iodo-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYIDEIMHPHYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of ethyl 2-iodooxazole-4-carboxylate in the total synthesis of enigmazole A?

A: this compound serves as a crucial building block in the synthesis of enigmazole A. Its iodine substituent allows for further functionalization through a Negishi-type coupling reaction. This reaction forms an oxazol-2-ylzinc reagent directly from this compound through zinc insertion. [] This coupling strategy allows chemists to efficiently construct the sensitive and densely functionalized 2,4-disubstituted oxazole fragment present in enigmazole A. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.